![molecular formula C22H23N3O B5616657 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclohexane]](/img/structure/B5616657.png)
3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1'-cyclohexane]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a spiro linkage, which connects a triazoloisoquinoline moiety to a cyclohexane ring, and a methoxyphenyl group, which contributes to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] typically involves multi-step reactions starting from readily available precursors. One common approach involves the reaction of 3,4-dihydro-6,7-dimethoxyisoquinoline with nitrilimines, which leads to the formation of the triazoloisoquinoline core . The spiro linkage is then introduced through a cyclization reaction under specific conditions, such as the use of a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as microwave-assisted synthesis can be employed to reduce reaction times and improve efficiency . Additionally, the use of eco-friendly and catalyst-free methods can be explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in reduced forms of the compound.
Substitution: The methoxyphenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents or nucleophiles in polar solvents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties .
Scientific Research Applications
Mechanism of Action
The mechanism by which 3-(4-Methoxyphenyl)-6H-spiro[[1,2,4]triazolo[3,4-A]isoquinoline-5,1’-cyclohexane] exerts its effects involves several molecular targets and pathways:
Oxidative Stress: The compound induces oxidative stress in cancer cells, leading to DNA damage and apoptosis.
DNA Damage: It causes fragmentation of DNA, which triggers cell cycle arrest and apoptosis.
Apoptosis Pathways: The compound upregulates pro-apoptotic genes such as p53 and Bax, promoting programmed cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-[1,2,4]triazolo[3,4-a]isoquinoline Chalcones: These compounds share a similar triazoloisoquinoline core and have shown significant anticancer activity.
[1,2,4]Triazolo[4,3-b][1,2,4,5]Tetrazine-Based Compounds: These compounds exhibit excellent thermal stability and detonation performance, making them useful in materials science.
Uniqueness
Its ability to induce oxidative stress and DNA damage in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
3-(4-methoxyphenyl)spiro[6H-[1,2,4]triazolo[3,4-a]isoquinoline-5,1'-cyclohexane] |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c1-26-18-11-9-16(10-12-18)20-23-24-21-19-8-4-3-7-17(19)15-22(25(20)21)13-5-2-6-14-22/h3-4,7-12H,2,5-6,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFMNPZXRJWDLM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C4(CCCCC4)CC5=CC=CC=C53 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.